Aureofacin - 39390-53-9

Aureofacin

Catalog Number: EVT-1567625
CAS Number: 39390-53-9
Molecular Formula: C62H91N3O19
Molecular Weight: 1182.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Aureofacin is derived from Streptomyces aureofaciens, a species known for producing various bioactive compounds. This bacterium is commonly found in soil and is part of the larger group of actinobacteria, which are notable for their ability to produce antibiotics and other pharmacologically relevant substances.

Classification

Aureofacin is classified as a polyketide, a type of secondary metabolite that is synthesized through the polyketide synthesis pathway. Polyketides are known for their diverse structures and biological activities, making them significant in pharmaceutical development.

Synthesis Analysis

Methods

The synthesis of Aureofacin involves fermentation processes utilizing Streptomyces aureofaciens. The production can be optimized through various methods, including:

  • Fermentation Optimization: Adjusting parameters such as pH, temperature, and nutrient availability can enhance yield.
  • Isolation Techniques: Techniques like solvent extraction and chromatography are employed to purify Aureofacin from the fermentation broth.

Technical Details

The fermentation process typically involves culturing Streptomyces aureofaciens under controlled conditions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to monitor the production and purity of Aureofacin during synthesis.

Molecular Structure Analysis

Structure

Aureofacin has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is C₁₈H₁₉N₃O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

The structural elucidation of Aureofacin can be achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide insights into the arrangement of atoms within the molecule and confirm its identity.

Chemical Reactions Analysis

Reactions

Aureofacin participates in various chemical reactions that contribute to its biological activity. Key reactions include:

  • Antimicrobial Activity: Aureofacin disrupts bacterial cell wall synthesis, leading to cell lysis.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in bacterial metabolism, further enhancing its antimicrobial effects.

Technical Details

Studies have shown that Aureofacin exhibits significant activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism involves binding to target sites within bacterial cells, thereby inhibiting growth.

Mechanism of Action

Process

The mechanism of action of Aureofacin primarily revolves around its ability to interfere with bacterial cell wall synthesis. This disruption leads to:

  • Cell Lysis: The integrity of the bacterial cell wall is compromised, resulting in cell death.
  • Inhibition of Protein Synthesis: By targeting ribosomal functions, Aureofacin can impede protein production necessary for bacterial survival.

Data

Research indicates that Aureofacin's efficacy varies among different bacterial strains, with some exhibiting higher susceptibility due to variations in cell wall composition and metabolic pathways.

Physical and Chemical Properties Analysis

Physical Properties

Aureofacin appears as a yellowish solid with a melting point that varies based on purity. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Molecular Weight: 365.42 g/mol.
  • pKa Values: Relevant for understanding its ionization state under physiological conditions.
  • Stability: Aureofacin's stability can be affected by light and temperature; therefore, it should be stored in a cool, dark environment.

Relevant data from spectroscopic analyses further elucidate its physical properties, confirming its classification as a polyketide antibiotic.

Applications

Scientific Uses

Aureofacin has potential applications in various fields:

  • Pharmaceutical Development: Due to its antimicrobial properties, it may serve as a lead compound for developing new antibiotics.
  • Biotechnology: Research into genetic manipulation of Streptomyces aureofaciens could enhance the yield and efficacy of Aureofacin production.
  • Agriculture: Its use as a natural pesticide could help manage plant diseases caused by bacterial pathogens.
Taxonomic Classification and Biological Origin of Aureofacin-Producing Organisms

Phylogenetic Analysis of Streptomyces aureofaciens and Related Actinomycetes

Aureofacin production is primarily attributed to the soil-dwelling actinomycete Kitasatospora aureofaciens (basonym Streptomyces aureofaciens), a species subject to significant taxonomic re-evaluation. Phylogenomic analyses confirm its placement within the family Streptomycetaceae, where it forms a distinct clade alongside Kitasatospora and Streptacidiphilus species. Whole-genome sequencing of type strains (e.g., NRRL 2209, ATCC 10762) reveals a 8.2–8.5 Mb GC-rich genome (~72% GC content) and clarifies long-standing nomenclature ambiguities. Notably:

  • Reclassification Evidence: Multilocus sequence analysis (MLSA) of rpoB, recA, and trpB genes shows <94% average nucleotide identity (ANI) between K. aureofaciens and true Streptomyces species like S. coelicolor, justifying its transfer to the genus Kitasatospora [1] [5] [10].
  • Phylogenetic Neighbors: Closest relatives include Kitasatospora viridis and Kitasatospora niigatensis, sharing >98.7% 16S rRNA gene similarity but differentiated through DNA-DNA hybridization (<70% relatedness) and chemotaxonomic markers [1] [10].
  • Genomic Metrics: Comparative genomics highlights conserved stress-response regulons and secondary metabolite biosynthetic capacity across the Kitasatospora clade (Table 1).

Table 1: Genomic and Phylogenetic Features of Aureofacin-Producing Actinomycetes

Strain/DesignationGenome Size (Mb)GC Content (%)ANI to K. aureofaciens (%)Notable Reclassification
Kitasatospora aureofaciens NRRL 22098.472.1100Basonym: Streptomyces aureofaciens
Kitasatospora viridis DSM 402268.271.895.3
Streptomyces coelicolor A3(2)8.772.1<85Outgroup reference
Streptacidiphilus albus DSM 417537.971.288.7Reclassified from Streptomyces

Genomic Characterization of Aureofacin Biosynthetic Gene Clusters (BGCs)

The aureofacin BGC resides within a 120-kb specialized metabolic region of the K. aureofaciens genome, identified via genome mining and antiSMASH analysis. This hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) cluster encodes:

  • Core Biosynthetic Machinery: Includes 12 open reading frames (ORFs), notably aurA (adenylation domain for non-proteinogenic amino acid incorporation), aurB (PKS module with ketoreductase domain), and aurC (thioesterase for chain release). Domain architecture suggests aureofacin belongs to the lipopeptide class [3] [7].
  • Regulatory Elements: A LuxR-type transcriptional regulator (aurR) and a sigma factor (aurS) coordinate cluster expression, responding to phosphate limitation and N-acetylglucosamine quorum signals [3].
  • Silencing and Activation: Under standard lab conditions, the BGC is transcriptionally repressed. Ribosome engineering (e.g., rpsL mutations conferring streptomycin resistance) or coculture with competing fungi induces >20-fold upregulation of aur genes, confirming "cryptic" cluster status [3] [10].
  • Evolutionary Conservation: Homologous BGCs exist in K. viridis (75% amino acid identity) but lack key tailoring enzymes, explaining structural variations in aureofacin analogs (Table 2).

Table 2: Functional Modules within the Aureofacin Biosynthetic Gene Cluster

GenePredicted FunctionDomain ArchitectureInduction Mechanism
aurANRPS subunitA1-A2-T-CPhosphate starvation
aurBPKS extender moduleKS-AT-KR-ACPQuorum sensing (N-acetylglucosamine)
aurCChain releaseTECompetitor presence
aurRTranscriptional regulatorLuxR-typeAntibiotic stress
aurTResistance transporterMFSConstitutive

Ecological Niches and Environmental Adaptations of Aureofacin-Producing Strains

K. aureofaciens thrives in oligotrophic soils, particularly in rhizosphere microhabitats with low carbon availability. Key adaptations include:

  • Nutrient Scavenging: Secretes siderophores (e.g., desferrioxamine E) under iron-limited conditions, correlating with aureofacin production during late stationary phase. This dual strategy inhibits competitors while acquiring essential metals [4] [6].
  • Competitive Interactions: In situ transcriptomics of cave soil isolates reveals aureofacin BGC activation when cocultured with Bacillus or Pseudomonas species. This supports the "competition sensing" hypothesis, where antibiotics function as weapons during interference competition [4] [8].
  • Abiotic Stress Tolerance: High-osmolarity glycerol (HOG) pathway genes and spore-associated hydrophobins confer resilience in arid soils. Melanin production (encoded outside the aureofacin BGC) provides UV resistance during aerial dispersal [6] [9].
  • Biogeographic Distribution: Primarily isolated from calcium-rich, alkaline soils (pH 7.5–8.5), with high prevalence in undisturbed ecosystems like Krubera-Voronja Cave sediments and Missouri prairie lands. This contrasts with acidophilic Streptacidiphilus species [4] [5] [9].

Table 3: Soil Parameters Favoring Aureofacin Producers

Environmental FactorOptimal RangeAdaptive ResponseCompetitive Advantage
Soil pH7.5–8.5Melanin synthesis, siderophore secretionOutcompetes acid-sensitive bacteria
Carbon AvailabilityLow (oligotrophic)High-affinity oligopeptide transportersResource scavenging in nutrient-poor niches
Microbial DensityHighQuorum-sensing BGC inductionInterference competition via aureofacin
Oxygen TensionAerobicRespiratory nitrate reductaseSurvival in oxygen-fluctuating zones

Properties

CAS Number

39390-53-9

Product Name

Aureofacin

IUPAC Name

2-[[(23E,25E,27E,29Z,31Z,33E,35E)-22-[(3S,4R,5S,6R)-4-amino-5-hydroxy-3,6-dimethyloxan-2-yl]oxy-4,8,10,12,14,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-37-methyl-2,6,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carbonyl]amino]acetic acid

Molecular Formula

C62H91N3O19

Molecular Weight

1182.4 g/mol

InChI

InChI=1S/C62H91N3O19/c1-37-18-16-14-12-10-8-6-7-9-11-13-15-17-19-51(83-62-39(3)58(63)59(80)40(4)82-62)35-54(76)57(61(81)65-36-55(77)78)53(75)33-49(72)30-47(70)28-45(68)26-44(67)27-46(69)29-48(71)31-50(73)34-56(79)84-60(37)38(2)20-25-43(66)32-52(74)41-21-23-42(64-5)24-22-41/h6-19,21-24,37-40,43-47,50-51,53-54,57-60,62,64,66-70,73,75-76,80H,20,25-36,63H2,1-5H3,(H,65,81)(H,77,78)/b7-6-,10-8-,11-9+,14-12+,15-13+,18-16+,19-17+/t37?,38?,39-,40+,43?,44?,45?,46?,47?,50?,51?,53?,54?,57?,58+,59+,60?,62?/m0/s1

InChI Key

MULIUBVVBQAVND-NQAACZLJSA-N

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)O)O)O)O)O)O)C(=O)NCC(=O)O)O)OC3C(C(C(C(O3)C)O)N)C

Synonyms

aureofacin
aureophacin

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)O)O)O)O)O)O)C(=O)NCC(=O)O)O)OC3C(C(C(C(O3)C)O)N)C

Isomeric SMILES

C[C@H]1[C@H]([C@@H]([C@H](OC1OC\2CC(C(C(CC(=O)CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(/C=C/C=C/C=C\C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C(=O)NCC(=O)O)O)C)O)N

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